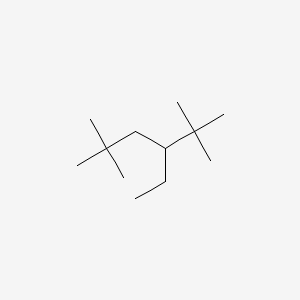

3-Ethyl-2,2,5,5-tetramethylhexane

Description

3-Ethyl-2,2,5,5-tetramethylhexane is a highly branched alkane with the molecular formula C₁₂H₂₆. Its structure consists of a hexane backbone substituted with an ethyl group at position 3 and four methyl groups at positions 2, 2, 5, and 5. This extensive branching confers unique physical and chemical properties, including low melting points, high thermal stability, and resistance to oxidation compared to linear alkanes .

Properties

CAS No. |

62185-06-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,2,5,5-tetramethylhexane |

InChI |

InChI=1S/C12H26/c1-8-10(12(5,6)7)9-11(2,3)4/h10H,8-9H2,1-7H3 |

InChI Key |

GJJUHGLRQQDIFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,2,5,5-tetramethylhexane can be achieved through various organic reactions involving the appropriate starting materials. One common method involves the alkylation of a suitable precursor, such as 2,2,5,5-tetramethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or a metal catalyst, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,5,5-tetramethylhexane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.

Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium) are commonly used.

Substitution: Halogenation reactions often use halogens (Cl2, Br2) or halogenating agents (e.g., N-bromosuccinimide) under controlled conditions.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include alcohols, ketones, or carboxylic acids.

Reduction: The major products are typically simpler hydrocarbons or fully reduced forms of the compound.

Substitution: Halogenated derivatives, such as chloro- or bromo-substituted compounds, are the primary products.

Scientific Research Applications

3-Ethyl-2,2,5,5-tetramethylhexane has various applications in scientific research, including:

Chemistry: It is used as a reference compound in studies of hydrocarbon behavior, reactivity, and structural analysis.

Biology: The compound can be used in studies involving lipid metabolism and hydrocarbon interactions with biological membranes.

Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2,2,5,5-tetramethylhexane depends on the specific context in which it is used. In chemical reactions, its reactivity is influenced by the presence of substituents and the overall molecular structure. The compound’s interactions with other molecules, such as enzymes or receptors, can be studied to understand its effects at the molecular level. The pathways involved may include binding to specific molecular targets, undergoing metabolic transformations, or participating in signaling cascades.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Key Observations :

- The ethyl group in This compound increases its molecular weight and steric bulk compared to 2,2,5,5-Tetramethylhexane (C₁₀H₂₂), which lacks the ethyl substituent .

- 3-Ethyl-2,4,5-trimethylhexane (C₁₁H₂₄) has a less symmetrical substitution pattern, leading to differences in crystallinity and melting behavior .

- Fluorinated analogs (e.g., F-2,2,5,5-Tetramethylhexane ) exhibit higher polarity and lower boiling points due to fluorine's electronegativity .

Physical Properties

Table 2: Thermodynamic and Physical Properties

Notes:

- *Estimated values based on molecular weight and branching trends. Increased branching typically lowers boiling points due to reduced surface area for van der Waals interactions .

- The cyclohexenyl-substituted analog in Table 2 demonstrates higher melting points due to rigid cyclic substituents .

Reactivity and Stability

- Thermal Stability : Branched alkanes like This compound exhibit greater thermal stability compared to linear alkanes, as quaternary carbons resist radical formation during decomposition .

- Chemical Reactivity :

- Unlike alkenes (e.g., 2,2,5,5-Tetramethyl-3-hexene in ), the target compound lacks π-bonds, making it less reactive toward electrophilic addition.

- Fluorinated analogs (e.g., F-2,2,5,5-Tetramethylhexane ) undergo nucleophilic substitution due to polar C-F bonds, whereas the ethyl and methyl substituents in the target compound favor free-radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.